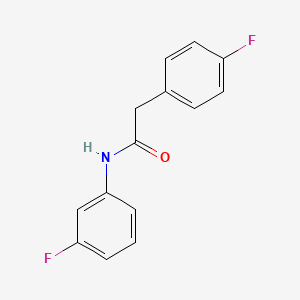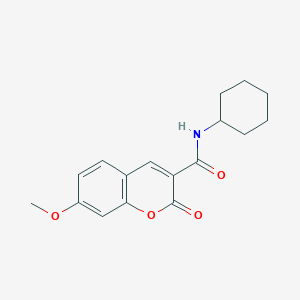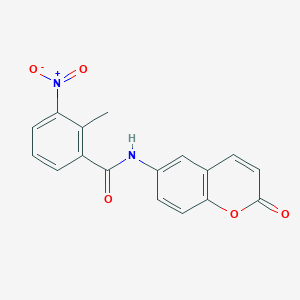
2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Métodos De Preparación
The synthesis of 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-nitro-4-methylcoumarin and 2-aminobenzamide.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine.
Procedure: The 6-nitro-4-methylcoumarin is reacted with 2-aminobenzamide under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Análisis De Reacciones Químicas
2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and potassium permanganate. The major products formed from these reactions include amino derivatives, substituted coumarins, and carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other coumarin derivatives with potential biological activities.
Biology: The compound has been evaluated for its antimicrobial and antioxidant properties.
Industry: Coumarin derivatives are used in the production of perfumes, cosmetics, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to:
Inhibit Enzymes: It can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways.
Scavenge Free Radicals: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Modulate Inflammatory Pathways: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
2-methyl-3-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide can be compared with other coumarin derivatives, such as:
4-methyl-6-nitro-2-oxo-2H-chromen-7-yl-2-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetate: This compound also exhibits antimicrobial and antioxidant activities.
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: Known for its potential anticancer properties.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits.
Propiedades
IUPAC Name |
2-methyl-3-nitro-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-10-13(3-2-4-14(10)19(22)23)17(21)18-12-6-7-15-11(9-12)5-8-16(20)24-15/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOSMKRNEIMLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
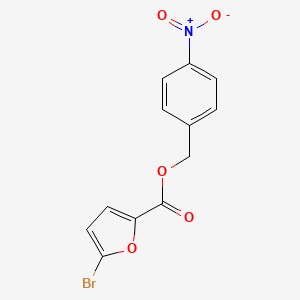
![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)
![N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5738350.png)
![2-(4-chlorophenyl)-N-[(3-methylphenyl)carbamothioyl]acetamide](/img/structure/B5738372.png)
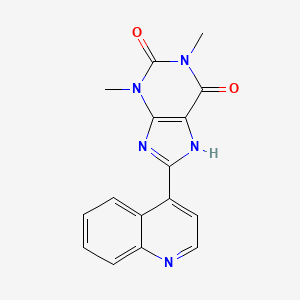
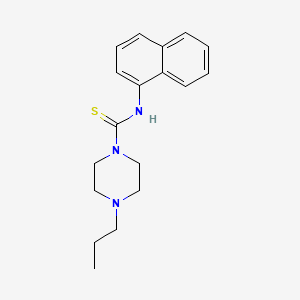
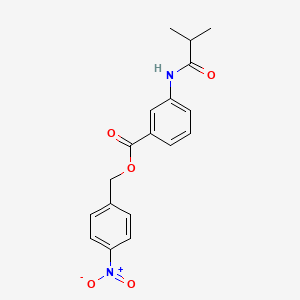
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B5738392.png)
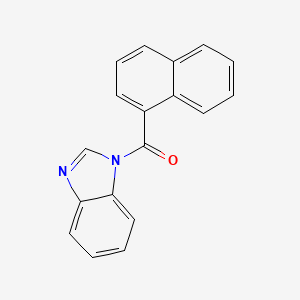
![1-(3-methylphenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5738405.png)
![2-(benzylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5738408.png)
![3-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5738418.png)
